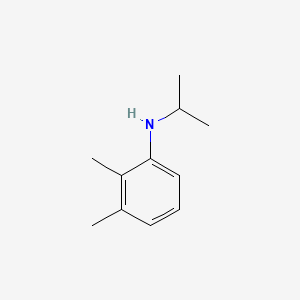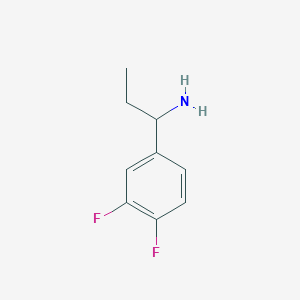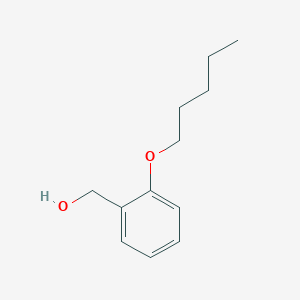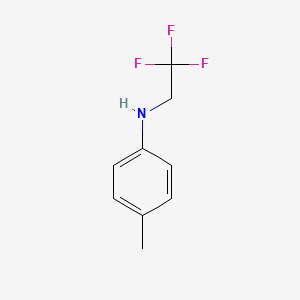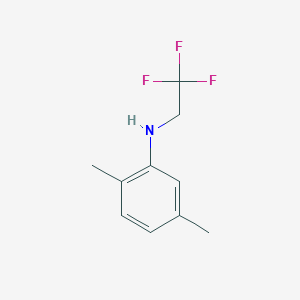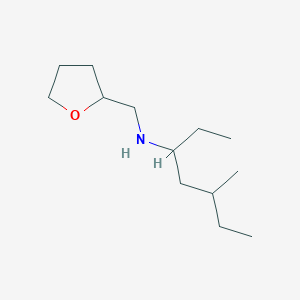
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine: is a chemical compound with the molecular formula C13H27NO and a molecular weight of 213.36 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine typically involves the reaction of 5-methylheptan-3-ol with oxolan-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions involving the starting materials. The process may include purification steps to obtain the compound in its pure form. The production is carried out in specialized chemical plants equipped with the necessary infrastructure to handle large-scale synthesis.
Analyse Des Réactions Chimiques
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation Common reagents include : Oxidation: Common reagents include chromium(VI) oxide and potassium permanganate .
Reduction: Typical reagents are sodium borohydride and lithium aluminum hydride .
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Various alcohols, ketones, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Halogenated compounds and other substituted derivatives.
Applications De Recherche Scientifique
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Studied for its therapeutic potential in various medical conditions.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)ethanol
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)chloride
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)acetamide
These compounds share structural similarities but differ in their functional groups and properties, leading to different applications and reactivity.
Propriétés
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)heptan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-4-11(3)9-12(5-2)14-10-13-7-6-8-15-13/h11-14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCULPBVSPPEETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(CC)NCC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
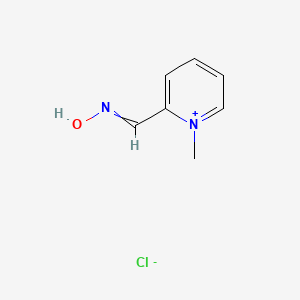
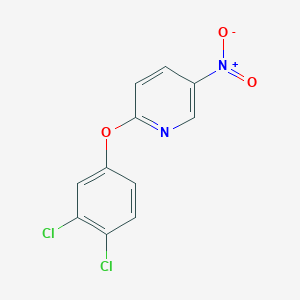
![4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B7809051.png)
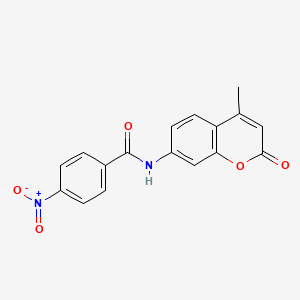
![Methyl 4-{[(cyclopropylmethyl)amino]methyl}benzoate](/img/structure/B7809067.png)
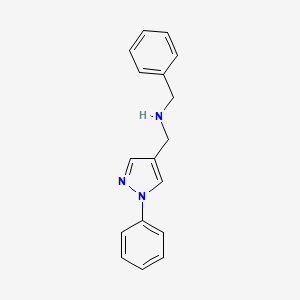
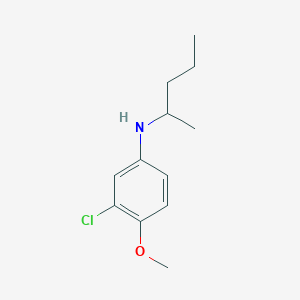
amine](/img/structure/B7809096.png)
![(Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B7809104.png)
